D-Arabinose,4-O-methyl-
Description
Significance of O-Methylation in Glycobiology
O-methylation, the addition of a methyl group to a hydroxyl (-OH) group on a carbohydrate, is a widespread yet relatively rare modification compared to others like acetylation or phosphorylation. ontosight.ai This seemingly minor alteration imparts significant changes to the physicochemical properties of the sugar. By replacing a polar hydroxyl group with a nonpolar methyl group, O-methylation increases the hydrophobicity of the carbohydrate. ontosight.ainih.gov This modification can disrupt the hydrogen-bonding networks that are crucial for the structure of polysaccharides, thereby altering their solubility and conformational dynamics. ontosight.ai
From a biological perspective, O-methylation plays a critical role in molecular recognition. ontosight.ainih.gov The presence or absence of a methyl group can serve as a specific signal, mediating interactions between molecules. For instance, methylated glycans on the surface of bacteria and parasites can be recognized by the innate immune systems of host organisms. neist.res.in In plants, methylated sugars are integral components of structural polysaccharides like hemicellulose and pectin, contributing to the integrity and properties of the cell wall. ontosight.airesearchgate.net Furthermore, the methylation of sugars can protect them from enzymatic degradation, suggesting a role in metabolic regulation and defense. rsc.org
Overview of D-Arabinose and its Methylated Derivatives
Arabinose is a five-carbon monosaccharide, an aldopentose, that exists in two enantiomeric forms: D-arabinose and L-arabinose. wikipedia.org While most sugars in nature are of the "D" configuration, L-arabinose is far more common and is a key constituent of biopolymers such as hemicellulose and pectin. rsc.orgwikipedia.org The occurrence of D-arabinose in nature is comparatively rare, though it has been identified in some natural compounds like the glycoside barbaloin and in certain animal secretions. rsc.org The identification of D-arabinofuranose as a component of polysaccharides from Mycobacterium tuberculosis has spurred interest in the synthesis and study of D-arabinose and its derivatives. rsc.org
The methylation of arabinose can occur at different positions on the sugar ring, leading to a variety of methylated derivatives. For example, 2-O-methyl-D-arabinose has been studied for its potential biological activities, including its role as a substrate or inhibitor in enzymatic pathways. ontosight.ai In the context of complex polysaccharides, various methylated forms of L-arabinose have been identified. For instance, small amounts of 4-O-methyl-L-arabinose have been detected in the O-methyl derivative of Acacia arabica gum. rsc.org The synthesis of several mono-O-methyl derivatives of L-arabinose, including the 2-O-, 3-O-, and 5-O-methyl isomers, has been reported, with 4-O-methyl-L-arabinose being the last of the monomethyl ethers of this sugar to be synthesized and described. cdnsciencepub.com
The table below provides a summary of some methylated arabinose derivatives and their known context.
| Compound Name | Isomer | Natural Occurrence/Research Context | Reference(s) |
| 2-O-Methyl-D-arabinose | D-form | Studied for potential biological activities as enzyme substrate/inhibitor. | ontosight.ai |
| 4-O-Methyl-L-arabinose | L-form | Found in the methylated derivative of Acacia arabica gum; has been chemically synthesized. | rsc.orgcdnsciencepub.com |
| 2,3-di-O-methyl-L-arabinose | L-form | Known to exist predominantly in the furanoside form in solution. | cdnsciencepub.com |
| 5-O-methyl-L-arabinose | L-form | Has been chemically synthesized. | cdnsciencepub.com |
Research Trajectories for D-Arabinose, 4-O-methyl-
Research specifically focused on D-Arabinose, 4-O-methyl- is notably scarce in current scientific literature. Its existence is confirmed through chemical databases, which provide basic physicochemical information.
Physicochemical Properties of D-Arabinose, 4-O-methyl-
| Property | Value |
|---|---|
| CAS Number | 14520-36-6 |
| Molecular Formula | C₆H₁₂O₅ |
| Molecular Weight | 164.156 g/mol |
Data sourced from chemical databases. axsyn.comchembk.com
Given the limited direct research, future investigative trajectories for D-Arabinose, 4-O-methyl- can be extrapolated from the broader understanding of methylated carbohydrates:
Synthesis and Stereochemical Analysis: A primary research goal would be the development of a stereoselective synthesis for 4-O-methyl-D-arabinose. The established synthesis of its L-isomer could serve as a methodological starting point. cdnsciencepub.com Such a synthesis would provide the pure compound necessary for detailed structural and biological studies.
Natural Occurrence: A systematic search for 4-O-methyl-D-arabinose in natural sources is warranted. Given that D-arabinose itself is rare, this derivative may be present in unique biological niches or as a minor component of complex glycans that have yet to be fully characterized. Advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be crucial in such investigations.
Biological Activity Screening: Once synthesized, 4-O-methyl-D-arabinose could be screened for a variety of biological activities. Drawing parallels from other methylated sugars, potential areas of interest include its role as an inhibitor or substrate for glycosidases and glycosyltransferases, its potential antimicrobial or immunomodulatory effects, and its interaction with carbohydrate-binding proteins (lectins). neist.res.inontosight.ai
Incorporation into Neoglycoconjugates: The synthesized 4-O-methyl-D-arabinose could be used to create neoglycoconjugates (synthetic glycans attached to proteins or lipids). These tools are invaluable for probing the biological roles of specific carbohydrate structures in cell-cell recognition, signaling, and pathogenesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14520-36-6 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2,3,5-trihydroxy-4-methoxypentanal |
InChI |
InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h2,4-6,8-10H,3H2,1H3 |
InChI Key |
GWKBGDYJEHRKMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(CO)C(C(C=O)O)O |
Origin of Product |
United States |
Occurrence and Natural Distribution of D Arabinose, 4 O Methyl
Integration within Plant Cell Wall Polysaccharides
The plant cell wall is a complex structure composed predominantly of cellulose (B213188), hemicellulose, and lignin. 4-O-methyl-D-glucuronic acid is a key constituent of the hemicellulose fraction. nih.govfrontiersin.org
Presence in Hemicelluloses, specifically Xylans and Glucuronoxylans
Hemicelluloses are a diverse group of polysaccharides, and among the most abundant are xylans. nih.govacs.org Xylans consist of a primary backbone chain of β-(1→4)-linked D-xylopyranose (xylose) residues. wikipedia.orgcnrs.fr The specific identity and properties of a xylan (B1165943) are determined by the type and arrangement of sugar units that are attached as side chains to this backbone.
A prominent type of xylan, especially in the secondary cell walls of hardwood (eudicotyledonous) plants, is glucuronoxylan (GX). nih.gov In these polysaccharides, the xylose backbone is frequently substituted with α-D-glucuronic acid (GlcA) or, more commonly, its methylated derivative, 4-O-methyl-α-D-glucuronic acid (MeGlcA). cnrs.frnih.govresearchgate.net These acidic side chains are typically linked to the O-2 position of the xylose units. cnrs.frresearchgate.net In hardwoods such as birch, these polymers are often acetylated and are specifically referred to as O-acetyl-4-O-methyl-D-glucuronoxylans. acs.orgcnrs.frresearchgate.net
Structural Role in Arabinoxylans
In monocotyledonous plants, such as cereals and grasses, the predominant form of hemicellulose is arabinoxylan (AX). encyclopedia.pubfrontiersin.org Similar to glucuronoxylans, arabinoxylans feature a β-(1→4)-linked D-xylan backbone. asm.org However, their primary substituents are α-L-arabinofuranose (arabinose) units, which can be attached at the O-2 and/or O-3 positions of the xylose residues. cnrs.frasm.org
In addition to arabinose, these arabinoxylans, sometimes called glucuronoarabinoxylans (GAX), are also substituted with acidic side chains, including both D-glucuronic acid and 4-O-methyl-D-glucuronic acid. encyclopedia.pubresearchgate.netresearchgate.net These groups are generally attached at the O-2 position of the xylose backbone. acs.orgcnrs.fr The degree and pattern of substitution by both arabinose and uronic acid residues significantly impact the physical and chemical properties of the arabinoxylan polymer, including its solubility and interaction with other cell wall components. frontiersin.org
Specific Examples in Plant Tissues and Agricultural Crops
The distribution of xylans containing 4-O-methyl-D-glucuronic acid is widespread throughout the plant kingdom.
| Plant Source | Polysaccharide Type | Structural Details |
| Cereal Cell Walls | Arabinoxylan / Glucuronoarabinoxylan | Found in wheat, barley, rye, and rice, where the xylan backbone is substituted with arabinose and 4-O-methyl-D-glucuronic acid. encyclopedia.pubfrontiersin.orgresearchgate.net Wheat straw is a notable source of L-arabino-(4-O-methyl-D-glucurono)-D-xylan. frontiersin.org |
| Corn Stover | Heteroxylan / Glucuronoarabinoxylan | The hemicellulose in corn stover consists of a xylan backbone decorated with arabinose, acetyl groups, and 4-O-methyl-glucuronic acid residues. researchgate.netcelignis.com |
| Olive Fruit | Glucuronoxylan | The cell walls of olive fruit contain xylans that are substituted, albeit at a relatively low level, with 4-O-methyl-glucuronic acid side chains. wur.nlresearchgate.net |
| Hardwoods (e.g., Birch) | O-acetyl-4-O-methyl-D-glucuronoxylan | A primary hemicellulose component, characterized by a xylan backbone with 4-O-methyl-D-glucuronic acid and acetyl group substitutions. acs.orgwikipedia.orgcnrs.fr |
| Softwoods (e.g., Pine, Larch) | Arabino-4-O-methylglucuronoxylan | A major hemicellulose in softwoods, featuring a xylan backbone with both arabinose and 4-O-methyl-D-glucuronic acid side chains. cdnsciencepub.comnih.gov |
Comparative Analysis with Related Monosaccharide Constituents in Plant Cell Walls
The function and importance of 4-O-methyl-D-glucuronic acid can be understood by comparing it to other monosaccharides that are principal components of hemicellulose.
| Comparison | 4-O-methyl-D-glucuronic acid | Related Monosaccharide |
| vs. D-Xylose | A charged, acidic side-chain substituent. researchgate.net | The neutral sugar that forms the unbranched, linear backbone of xylan. researchgate.net |
| vs. L-Arabinose | The predominant acidic substituent in the glucuronoxylans of hardwoods (dicots). cnrs.fr | The predominant neutral substituent in the arabinoxylans of grasses (monocots). cnrs.frencyclopedia.pub |
| vs. D-Glucuronic Acid | The methylated form of glucuronic acid. nih.gov The methylation, catalyzed by glucuronoxylan methyltransferase enzymes, occurs after the glucuronic acid is added to the xylan backbone. nih.gov | The non-methylated acidic precursor. nih.gov The ratio of methylated to non-methylated forms varies by plant; in Arabidopsis, the ratio is approximately 3:1 in favor of the methylated form. ucr.edu The methyl group can be critical for recognition by specific microbial enzymes. nih.gov |
Chemical Synthesis and Derivatization of D Arabinose, 4 O Methyl
Established Synthetic Routes for 4-O-Methyl-D-Arabinose
The preparation of 4-O-methyl-D-arabinose has been approached through various synthetic strategies, primarily utilizing D-arabinose or other common monosaccharides as starting materials. These routes often involve a series of protection, methylation, and deprotection steps to achieve the desired regioselectivity.
Multistep Synthesis from D-Arabinose Precursors
A common and well-documented approach to 4-O-methyl-D-arabinose begins with the parent sugar, D-arabinose. This multistep process leverages a sequence of classical carbohydrate chemistry reactions to isolate the 4-hydroxyl group for methylation. The key steps in this synthetic pathway typically include:
Methanolysis: Treatment of D-arabinose with methanol (B129727) in the presence of an acid catalyst (e.g., HCl) leads to the formation of a mixture of methyl arabinofuranosides and methyl arabinopyranosides. This step converts the anomeric hydroxyl group into a more stable methyl glycoside, protecting it from subsequent reactions.
Protection of Hydroxyl Groups: To selectively methylate the C4 hydroxyl group, the other hydroxyl groups (at C2, C3, and C5) must be protected. This is often achieved using bulky protecting groups like benzyl (B1604629) ethers. For instance, reaction with benzyl chloride in the presence of a base (e.g., sodium hydride) can yield a di-O-benzyl derivative, leaving the C4 and C5 hydroxyls available for further manipulation.
Methylation: With the other hydroxyl groups protected, the C4 hydroxyl group can be selectively methylated. Common methylating agents include methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydride.
Debenzylation: Following successful methylation at the C4 position, the benzyl protecting groups are removed. A standard method for debenzylation is catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere.
Hydrolysis: The final step involves the acidic hydrolysis of the methyl glycoside to liberate the free 4-O-methyl-D-arabinose.
This sequential approach, while effective, requires careful control of reaction conditions to ensure high yields and avoid unwanted side reactions.
Stereoselective Synthesis and Diastereomeric Control
Achieving high stereoselectivity and controlling the formation of diastereomers are paramount in carbohydrate synthesis. In the context of 4-O-methyl-D-arabinose synthesis, stereochemical control is crucial during several key transformations. For instance, during glycosylation reactions to form methyl arabinosides, the anomeric configuration (α or β) can be influenced by the choice of catalyst, solvent, and reaction temperature.
Furthermore, the inherent stereochemistry of the D-arabinose backbone directs the regioselectivity of certain reactions. The relative reactivity of the different hydroxyl groups can be exploited to achieve selective protection and subsequent methylation. For example, the formation of stannylene acetals can activate a specific hydroxyl group for subsequent alkylation, offering a degree of diastereomeric control. While the literature provides general principles for stereoselective synthesis in carbohydrate chemistry, specific and detailed studies focusing solely on the diastereomeric control in the 4-O-methylation of D-arabinose derivatives are less common.
Alternative Synthetic Strategies (e.g., from D-Gluconate or D-Glucose)
Alternative synthetic pathways to 4-O-methyl-D-arabinose have been explored, often starting from more abundant and inexpensive monosaccharides like D-glucose or its derivatives.
One conceptual approach involves the conversion of D-glucose to D-arabinose through a series of enzymatic or chemical transformations. The biosynthesis of D-arabinose in some organisms proceeds from D-glucose via the pentose (B10789219) phosphate (B84403) pathway, suggesting a potential biocatalytic route. Chemically, the Kiliani-Fischer synthesis provides a method for elongating the carbon chain of an aldose, while its reverse, the Wohl degradation or Ruff degradation, can shorten the chain. For instance, D-glucose could be degraded to D-arabinose. Once D-arabinose is obtained, the methylation at the C4 position can proceed as described in the multistep synthesis from D-arabinose precursors.
While the synthesis of D-arabinose from D-glucose is established, the direct, high-yielding synthesis of 4-O-methyl-D-arabinose from these alternative starting materials without the isolation of D-arabinose as an intermediate remains a less explored area. There is currently a lack of specific, detailed literature on the synthesis of 4-O-methyl-D-arabinose directly from D-gluconate.
Synthesis of D-Arabinose, 4-O-methyl- Analogs and Related Derivatives
The synthesis of analogs and derivatives of 4-O-methyl-D-arabinose is crucial for probing its biological functions and for use as tools in biochemical studies. These modifications can include changes to the carbohydrate ring, such as the replacement of the ring oxygen, or the introduction of isotopic labels for tracking and structural analysis.
Carbasugar Analogues of Methyl D-Arabinofuranosides
Carbasugars, in which the ring oxygen atom is replaced by a methylene (B1212753) group, are an important class of carbohydrate mimetics. They often exhibit enhanced stability towards enzymatic hydrolysis and can act as inhibitors of carbohydrate-processing enzymes. The synthesis of carbasugar analogues of methyl D-arabinofuranosides has been reported.
A common strategy for the synthesis of these carbocyclic analogues involves the construction of a suitably functionalized cyclopentane (B165970) ring that mimics the furanose form of arabinose. This can be achieved through various organic synthesis methodologies, including ring-closing metathesis of a diene precursor derived from a suitable starting material like D-mannose. Subsequent stereoselective functionalization of the cyclopentene (B43876) ring, including hydrogenation and the introduction of hydroxyl and methoxy (B1213986) groups with the correct stereochemistry, leads to the target carbasugar analogues of methyl α- and β-D-arabinofuranoside. These synthetic carbasugars are valuable tools for studying the conformational preferences and biological activities of their parent glycosides.
Isotopic Labeling for Metabolic and Structural Studies (e.g., 13C, 14C)
Isotopically labeled carbohydrates are indispensable for a variety of biochemical and biomedical research applications, including metabolic pathway tracing and structural studies by NMR spectroscopy and mass spectrometry. The synthesis of D-arabinose labeled with carbon isotopes (¹³C or ¹⁴C) provides a precursor for the preparation of isotopically labeled 4-O-methyl-D-arabinose.
For instance, the preparation of D-arabinose-1-¹⁴C has been achieved through the Kiliani-Fischer cyanohydrin synthesis, starting from D-erythrose and using labeled sodium cyanide (Na¹⁴CN). The resulting labeled D-arabinose can then be subjected to the multistep synthesis described earlier to introduce a methyl group at the 4-O-position.
Preparation of Glycosides and Glycitols of D-Arabinose Methyl Ethers
The synthesis of glycosides and glycitols from monosaccharide precursors, such as 4-O-methyl-D-arabinose, is a fundamental practice in carbohydrate chemistry. These derivatives are crucial for structural analysis and as intermediates in the synthesis of more complex molecules. The methodologies for their preparation typically involve well-established reactions, including glycosidation for the formation of glycosides and reduction for the synthesis of glycitols.
Glycoside Formation
The preparation of methyl glycosides from 4-O-methyl-arabinose is a standard procedure that results in a mixture of anomeric and isomeric forms. The treatment of 4-O-methyl-L-arabinose with methanolic hydrogen chloride, for instance, leads to the formation of both α- and β-methyl glycosides in their pyranoside forms. These anomers can be separated by fractional crystallization from a suitable solvent system, such as ethyl acetate (B1210297) and light petroleum.
The assignment of the anomeric configuration (α or β) is traditionally based on Hudson's rules of isorotation, which correlate the optical rotation of the anomers with their structure. In a typical synthesis, the reaction mixture is refluxed for several hours, and after neutralization and evaporation, the resulting syrup is subjected to crystallization. The β-anomer often crystallizes first from a solution of ethyl acetate with a small amount of light petroleum, while the α-anomer can be isolated from the mother liquor.
| Compound | Melting Point (°C) | Specific Rotation [α]D (c, solvent) |
|---|---|---|
| Methyl 4-O-methyl-β-L-arabinopyranoside | 112-114 | +213° (c 0.93, methanol) |
| Methyl 4-O-methyl-α-L-arabinopyranoside | 83-84 | +45° (c 1.0, methanol) |
Glycitol Formation
The conversion of a monosaccharide to its corresponding sugar alcohol, or glycitol, is most commonly achieved through reduction of the aldehyde or ketone group. For aldoses like 4-O-methyl-D-arabinose, this transformation yields the corresponding alditol, 4-O-methyl-D-arabinitol. A widely used and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comfrontiersin.org
The reduction is typically carried out in an aqueous or alcoholic solvent. The reaction involves the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the sugar. The resulting alkoxide is then protonated by the solvent to give the hydroxyl group. This process is generally high-yielding and stereospecific, with the configuration of the existing chiral centers remaining unchanged. While specific preparative details and physical constants for 4-O-methyl-D-arabinitol are not extensively documented in readily available literature, the general procedure for the reduction of sugars is well-established.
In a typical laboratory-scale reduction, the sugar is dissolved in water or an alcohol, and sodium borohydride is added portion-wise. The reaction is often stirred at room temperature until completion. A workup procedure is then employed to decompose any remaining borohydride and borate (B1201080) complexes, which may involve acidification followed by extraction or the use of ion-exchange resins to isolate the neutral glycitol product. The final product, 4-O-methyl-D-arabinitol, would be a polyhydroxy compound with physical properties characteristic of a sugar alcohol.
| Starting Material | Reagent | Product | General Reaction Conditions |
|---|---|---|---|
| 4-O-methyl-D-arabinose | Sodium Borohydride (NaBH4) | 4-O-methyl-D-arabinitol | Aqueous or alcoholic solvent, room temperature |
Advanced Methodologies for Structural Elucidation and Analytical Characterization
Spectroscopic Techniques for Definitive Structure Assignment
Spectroscopic methods provide unparalleled insight into the molecular architecture of 4-O-methyl-D-arabinose, enabling the unambiguous assignment of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, 2D-HSQC, COSY, NOESY
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of O-methylated sugars. A suite of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, COSY, NOESY) experiments are employed to establish the covalent framework and stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The presence of a sharp singlet around 3.4-3.6 ppm is indicative of the methoxy (B1213986) group (-OCH₃) protons. The anomeric proton (H-1) typically resonates at a distinct chemical shift, and its coupling constant (J-coupling) to H-2 can help determine the stereochemistry of the glycosidic bond.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon of the methyl group will appear as a distinct signal, and the chemical shifts of the pyranose ring carbons are sensitive to the position of methylation.
2D-NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of the proton sequence within the sugar ring and confirming the connectivity of the monosaccharide backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon atom, enabling the unambiguous assignment of the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is crucial for determining the relative stereochemistry of the sugar and the conformation of the pyranose ring.
While specific spectral data for 4-O-methyl-D-arabinose is not widely published, the following table illustrates representative chemical shifts for a methylated arabinopyranose derivative, demonstrating the type of data obtained from NMR analysis.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | ~4.5-5.2 | ~100-105 |
| H-2 | ~3.5-4.0 | ~70-75 |
| H-3 | ~3.6-4.1 | ~72-77 |
| H-4 | ~3.7-4.2 | ~75-80 |
| H-5 | ~3.8-4.3 | ~60-65 |
| -OCH₃ | ~3.4-3.6 | ~58-62 |
Mass Spectrometry (MS) for Fragment Analysis and Methylation Patterns
Mass spectrometry (MS) is a vital technique for determining the molecular weight of 4-O-methyl-D-arabinose and for confirming the position of the methyl group through fragmentation analysis. The compound is often derivatized prior to analysis to enhance its volatility.
When subjected to electron ionization (EI), derivatized 4-O-methyl-D-arabinose will fragment in a predictable manner. The resulting mass spectrum will show a molecular ion peak corresponding to the derivatized compound, as well as a series of fragment ions. The masses of these fragments provide crucial information about the location of the methyl group. For instance, the fragmentation pattern of the alditol acetate (B1210297) derivative is particularly informative for linkage analysis in polysaccharides.
Chromatographic Separation Techniques for O-Methylated Arabinoses
Chromatographic methods are essential for the separation and purification of 4-O-methyl-D-arabinose from complex mixtures, such as polysaccharide hydrolysates.
Gas-Liquid Partition Chromatography (GLPC) of Acetylated Glycosides and Alditols
Gas-Liquid Partition Chromatography (GLPC), often coupled with mass spectrometry (GC-MS), is a high-resolution technique for the separation and identification of volatile sugar derivatives. For GLPC analysis, 4-O-methyl-D-arabinose is typically converted to a more volatile derivative, such as its acetylated glycoside or the corresponding alditol acetate.
The retention time of the derivatized compound on the GC column is a characteristic feature that aids in its identification when compared to authentic standards. The choice of stationary phase in the GC column is critical for achieving optimal separation of different methylated sugar isomers.
Paper Chromatography and Thin-Layer Chromatography (TLC) of Methyl Ethers
Paper chromatography (PC) and thin-layer chromatography (TLC) are valuable techniques for the qualitative analysis and preparative separation of methylated sugars. The mobility of 4-O-methyl-D-arabinose on the chromatogram, expressed as its R_f_ value (retardation factor), is dependent on the solvent system and the stationary phase used.
Different solvent systems can be employed to achieve separation of various methylated monosaccharides. The separated compounds on the chromatogram are visualized by spraying with a suitable reagent, such as aniline (B41778) hydrogen phthalate, which produces colored spots. While specific R_f_ values for 4-O-methyl-D-arabinose are dependent on the experimental conditions, the following table provides an example of typical R_f_ values for related compounds in a common solvent system.
| Compound | Solvent System | Typical R_f Value |
| D-Arabinose | Butanol:Ethanol:Water (4:1:5) | ~0.25 |
| Monomethyl-arabinose | Butanol:Ethanol:Water (4:1:5) | ~0.40 |
| Dimethyl-arabinose | Butanol:Ethanol:Water (4:1:5) | ~0.65 |
Chemical Degradation and Derivatization for Linkage Analysis
To determine how 4-O-methyl-D-arabinose is linked within a larger polysaccharide, a series of chemical degradation and derivatization steps are necessary. A common approach is methylation analysis.
In this process, all free hydroxyl groups of the polysaccharide are first fully methylated. The polysaccharide is then hydrolyzed to break the glycosidic linkages, yielding a mixture of partially methylated monosaccharides. The original 4-O-methyl group from the native polysaccharide will remain, while the newly introduced methyl groups will be at positions that were involved in glycosidic linkages or were originally free.
This mixture of partially methylated monosaccharides is then reduced to their corresponding alditols and subsequently acetylated. The resulting partially methylated alditol acetates (PMAAs) are then analyzed by GC-MS. The fragmentation pattern of the PMAA derived from the 4-O-methyl-D-arabinose residue will reveal the positions of the glycosidic linkages.
Methylation Analysis of Polysaccharides Containing D-Arabinose, 4-O-methyl-
Methylation analysis is a cornerstone technique for determining the glycosidic linkages in polysaccharides. nih.govaalto.fi This multi-step process involves the exhaustive methylation of all free hydroxyl groups within the polysaccharide. The polymer is then hydrolyzed to break the glycosidic bonds, followed by reduction and acetylation to yield partially methylated alditol acetates (PMAAs). These volatile derivatives are then analyzed by gas chromatography-mass spectrometry (GC-MS). nih.gov
When a polysaccharide containing a 4-O-methyl-D-arabinose residue is subjected to this analysis, the resulting PMAA provides a definitive fingerprint of its linkage points. The original 4-O-methyl group remains intact throughout the procedure. The free hydroxyl groups at other positions (e.g., C2, C3) are permethylated, while the hydroxyl groups originally involved in glycosidic linkages are converted to acetoxy groups upon hydrolysis, reduction, and acetylation.
For instance, if a 4-O-methyl-D-arabinose unit is linked to the polysaccharide backbone through its C1 and C2 positions, the resulting PMAA would be 1,2,5-tri-O-acetyl-3,4-di-O-methyl-D-arabinitol. The positions of the acetyl groups (C1, C2, and C5) reveal the points of linkage and the ring form, while the methyl groups indicate the positions that were originally free or, in the case of C4, natively methylated. The identification of these specific PMAAs by comparing their mass spectra and retention times with known standards allows for the unambiguous determination of the substitution pattern of the 4-O-methyl-D-arabinose residue within the parent polysaccharide. researchgate.net
Table 1: Interpreting Methylation Analysis Results for a 4-O-methyl-D-arabinofuranose Unit
| Linkage Type in Polysaccharide | Resulting Partially Methylated Alditol Acetate (PMAA) |
|---|---|
| Terminal, non-reducing end | 1,5-di-O-acetyl-2,3,4-tri-O-methyl-D-arabinitol |
| Internal, linked at C1 and C2 | 1,2,5-tri-O-acetyl-3,4-di-O-methyl-D-arabinitol |
| Internal, linked at C1 and C3 | 1,3,5-tri-O-acetyl-2,4-di-O-methyl-D-arabinitol |
| Internal, linked at C1 and C5 | 1,4,5-tri-O-acetyl-2,3-di-O-methyl-D-arabinitol |
| Branch point, linked at C1, C2, C3 | 1,2,3,5-tetra-O-acetyl-4-O-methyl-D-arabinitol |
Note: The table assumes the residue is in the furanose form, hence the involvement of C5 in the alditol acetate. The native methyl group is at C4.
Acetylation and Benzoylation for Spectroscopic Characterization
Derivatization of monosaccharides through acetylation or benzoylation is a common strategy to enhance their analysis by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). journalcps.comnih.gov These reactions replace the polar hydroxyl groups with less polar acetyl or benzoyl esters. This modification improves the solubility of the sugar in organic solvents like chloroform, which are frequently used for NMR analysis, and increases volatility for certain types of mass spectrometry.
Acetylation: Acetylation, typically carried out using acetic anhydride, converts hydroxyl groups to acetyl esters. researchgate.net In the context of a 4-O-methyl-D-arabinose residue released from a polysaccharide, peracetylation would yield a derivative such as 1,2,3,5-tetra-O-acetyl-4-O-methyl-D-arabinofuranose. In ¹H NMR spectroscopy, the acetyl groups introduce sharp singlet signals in the upfield region (around 2.0-2.2 ppm), which are easily distinguishable. researchgate.net Furthermore, the protons attached to the sugar ring (H1 to H5) experience a downfield shift upon acetylation, often leading to better signal dispersion and resolution in the spectrum. nih.gov This allows for more accurate determination of coupling constants (J-values), which are critical for deducing the stereochemistry and conformation of the sugar ring.
Benzoylation: Benzoylation involves reacting the sugar with benzoyl chloride in the presence of a base like pyridine. cdnsciencepub.com The resulting benzoate (B1203000) esters are bulkier than acetates, which can further enhance spectral resolution in some cases. The benzoyl groups introduce aromatic signals in the ¹H NMR spectrum (typically between 7.2 and 8.2 ppm), providing additional markers for characterization. researchgate.net Benzoylation is also a valuable tool in mass spectrometry, as the benzoyl group can act as a chromophore for UV detection in liquid chromatography and can influence fragmentation patterns in MS analysis, aiding in structural determination. nih.gov Selective benzoylation can also be employed to differentiate between hydroxyl groups with varying reactivity, providing further structural insights. cdnsciencepub.com
Table 2: Effect of Derivatization on Spectroscopic Analysis of 4-O-methyl-D-Arabinose
| Derivatization Method | Reagents | Key Advantages for Spectroscopy |
|---|---|---|
| Acetylation | Acetic Anhydride, Pyridine | - Improved solubility in NMR solvents (e.g., CDCl₃)- Sharp, diagnostic signals in ¹H NMR (~2.0-2.2 ppm)- Increased signal dispersion of ring protons |
| Benzoylation | Benzoyl Chloride, Pyridine | - Enhanced solubility and chromatographic separation- Introduction of aromatic signals in ¹H NMR (~7.2-8.2 ppm)- Can act as a chromophore for LC-UV detection |
Hydrolysis and Determination of Ring Forms (Pyranoside vs. Furanoside)
Monosaccharides like D-arabinose can exist in equilibrium between different cyclic forms, primarily the six-membered pyranose ring and the five-membered furanose ring. cdnsciencepub.com Determining the native ring form of a 4-O-methyl-D-arabinose residue within a polysaccharide is essential for a complete structural description. This is typically achieved by methods that cleave the residue from the polymer while preserving its original ring structure, or by analyzing the intact polymer.
The first step is often a controlled hydrolysis of the polysaccharide to release oligosaccharide fragments or the monosaccharide itself. cftri.res.in Partial acid hydrolysis, using dilute acids like trifluoroacetic acid, can selectively cleave more labile glycosidic bonds, potentially releasing the 4-O-methyl-D-arabinose unit while leaving its internal structure intact. cftri.res.in
Once liberated, the ring form can be determined. It is known that for many underivatized sugars in solution, the pyranose form is thermodynamically more stable than the furanose form. acs.orgresearchgate.net However, the presence of substituents, such as the 4-O-methyl group, and the constraints of being within a polymer can stabilize the furanose form. For liberated methyl glycosides, isomerization between pyranoside and furanoside forms can occur if positions 4 and 5 are unsubstituted. aalto.fi Since the C4 position in 4-O-methyl-D-arabinose is substituted, this may influence the stability and isomerization equilibrium.
Computational modeling and experimental studies have shown that derivatization, such as per-O-sulfation, can dramatically shift the equilibrium, making the furanoside form more stable than the pyranoside. acs.orgnih.gov While not a direct measure of the native state, this highlights the sensitivity of the ring equilibrium to substitution. The most reliable method for determining the ring form is NMR spectroscopy on the intact polysaccharide or on carefully isolated oligosaccharides, where NOE (Nuclear Overhauser Effect) contacts and coupling constants can provide definitive evidence for either the five-membered furanoside or six-membered pyranoside ring.
Table 3: Comparison of Pyranose and Furanose Forms of D-Arabinose
| Feature | Pyranose Form | Furanose Form |
|---|---|---|
| Ring Size | 6-membered (5 carbons, 1 oxygen) | 5-membered (4 carbons, 1 oxygen) |
| General Stability | Generally more stable in aqueous solution for unsubstituted sugars acs.org | Generally less stable, but can be stabilized by substitution or polymeric linkage researchgate.net |
| Conformation | Typically adopts chair conformations (e.g., ¹C₄ or ⁴C₁) | Adopts envelope or twist conformations (e.g., E₀, ³T₂) |
| NMR Signatures | Characteristic coupling constants (J-values) between ring protons | Different set of J-values compared to pyranose form |
Enzymatic Transformations and Interactions Involving D Arabinose, 4 O Methyl
Substrate Specificity of Carbohydrate-Active Enzymes
The ability of enzymes to efficiently degrade complex plant polymers like xylan (B1165943) hinges on their precise recognition of various side chains that decorate the main polysaccharide backbone. These decorations can sterically hinder enzymatic access and require a suite of specialized enzymes for their removal.
Xylan, a major hemicellulosic component, consists of a β-1,4-linked D-xylose backbone. This backbone is frequently substituted with side chains, prominently including α-L-arabinofuranose and 4-O-methyl-D-glucuronic acid (MeGlcA). nih.govnih.gov The presence, type, and pattern of these substitutions dictate the accessibility of the xylan backbone to hydrolytic enzymes. nih.gov
The complete enzymatic hydrolysis of xylan requires a consortium of enzymes, including endo-xylanases that cleave the backbone, and debranching enzymes such as α-L-arabinofuranosidases and α-glucuronidases that remove the side chains. nih.govscience.gov The extensive decoration of the xylan backbone generally restricts the ability of main-chain hydrolyzing enzymes to attack the polysaccharide until the side chains are removed. nih.gov
Glycoside hydrolase family 67 (GH67) α-glucuronidases, for instance, display a high degree of specificity for the 4-O-methyl group on glucuronic acid residues. nih.gov Structural analysis of these enzymes reveals a conserved catalytic pocket specifically designed to accommodate this methyl group. Studies on the GH67 α-glucuronidase from Bacillus halodurans (BhGlcA67) demonstrated that the enzyme acts exclusively on substrates containing MeGlcA and shows no activity towards those with unmethylated D-glucuronic acid. This specificity is critical, as the affinity of a similar enzyme from Cellvibrio japonicus for MeGlcA was significantly higher (Ki = 0.54 mM) than for glucuronic acid (Ki = 3.84 mM), underscoring the importance of the 4-O-methyl modification for substrate recognition and binding. nih.gov This high level of discrimination suggests that the 4-O-methylation of uronic acids in xylan serves a specific biological function within the plant cell wall. nih.gov
Ferulic acid esterases (FAEs) are critical enzymes in the degradation of hemicellulose as they cleave the ester linkages between hydroxycinnamic acids (like ferulic acid) and the arabinose side chains of arabinoxylan. researchgate.netdiva-portal.orgmdpi.com This action is crucial for separating hemicellulose from lignin, thereby increasing the accessibility of the polysaccharide to other hydrolytic enzymes. researchgate.net
The substrate specificity of FAEs is often evaluated using model substrates. A study on the FAE from Aspergillus niger, AnFaeA, revealed a profound preference for arabinose esters over simple alkyl esters. The enzyme's catalytic efficiency (kcat/Km) was 1600-fold higher for arabinose ferulate compared to methyl ferulate, and 6.5 times more efficient for arabinose caffeate than methyl caffeate. researchgate.netdiva-portal.org This demonstrates that the arabinose moiety is a key recognition element for the enzyme, guiding the substrate into a productive binding orientation within the active site. researchgate.netresearchgate.net
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |
| Arabinose Ferulate | 102 ± 3 | 0.10 ± 0.01 | 1020 |
| Methyl Ferulate | 0.40 ± 0.02 | 0.63 ± 0.08 | 0.63 |
| Arabinose Caffeate | 12.3 ± 0.4 | 0.16 ± 0.02 | 77 |
| Methyl Caffeate | 1.8 ± 0.2 | 0.15 ± 0.04 | 12 |
This table presents kinetic data for the AnFaeA enzyme, highlighting its strong preference for arabinose-linked substrates over their methyl ester counterparts. Data sourced from studies on Ferulic Acid Esterase activity. researchgate.netdiva-portal.org
Enzyme Kinetics and Inhibitory Mechanisms
The study of enzyme inhibitors provides valuable information about active site architecture, catalytic mechanisms, and the development of regulatory molecules. D-arabinose and its derivatives have been shown to act as inhibitors for several enzymes.
D-arabinose and its phosphorylated analogs can act as competitive inhibitors by mimicking the structure of natural substrates or reaction intermediates. A notable example is the inhibition of Trypanosoma brucei phosphoglucose (B3042753) isomerase (TbPGI) by several D-arabinose-5-phosphate derivatives. tandfonline.comnih.gov These compounds act as high-energy intermediate analogs. Among them, D-arabinonhydroxamic acid-5-phosphate was found to be a particularly potent competitive inhibitor with an inhibition constant (Ki) of 50 nM. tandfonline.comnih.govresearchgate.net The non-phosphorylated versions of these molecules were significantly weaker inhibitors, highlighting the crucial role of the phosphate (B84403) group in binding to the enzyme's active site. tandfonline.com
In a different context, D-(−)-arabinose has been identified as a reversible, mixed-type inhibitor of tyrosinase. nih.gov Kinetic analysis showed that as the concentration of D-(−)-arabinose increased, the enzyme's activity decreased. The inhibition was characterized by a Ki value of 0.21 M, indicating that D-(−)-arabinose interacts with residues at or near the enzyme's active site. nih.gov
| Enzyme | Inhibitor | Inhibition Type | Ki Value |
| T. brucei Phosphoglucose Isomerase | D-arabinonhydroxamic acid-5-phosphate | Competitive | 50 nM |
| T. brucei Phosphoglucose Isomerase | D-arabinonate-5-phosphate | Competitive | 0.9 µM |
| T. brucei Phosphoglucose Isomerase | D-arabinonamide-5-phosphate | Competitive | 8 µM |
| Tyrosinase | D-(−)-arabinose | Mixed-Type | 0.21 M |
This table summarizes the inhibitory effects of D-arabinose and its derivatives on different enzymes. Data sourced from research on enzyme inhibition kinetics. tandfonline.comnih.gov
Understanding the three-dimensional structure of enzyme active sites is fundamental to explaining substrate specificity and inhibition mechanisms. For enzymes acting on arabinose-containing substrates, the active site is precisely shaped to accommodate the furanose ring and its specific stereochemistry.
In the case of FAEs, molecular docking studies have shown that arabinose-linked substrates like arabinose ferulate (AFA) and arabinose caffeate (ACA) bind favorably in a catalytic orientation. researchgate.net The arabinose moiety itself plays a crucial role in preventing non-productive binding modes that are sometimes observed with simpler alkyl esters. This ensures that the ester bond is correctly positioned relative to the catalytic serine residue for efficient hydrolysis. researchgate.netdiva-portal.org
Enzymatic Bioproduction and Bioconversion Strategies (e.g., from D-Arabinose)
Arabinose and other pentose (B10789219) sugars derived from abundant lignocellulosic biomass are valuable starting materials for the synthesis of high-value chemicals and drug components. github.iomdpi.com Enzymatic and chemo-enzymatic strategies offer environmentally friendly and highly specific routes for these bioconversions.
One successful strategy involves the synthesis of nucleotide sugars, which are essential substrates for glycosyltransferases. A chemo-enzymatic method has been developed to produce UDP-α-D-xylose and UDP-β-L-arabinose. frontiersin.org This approach first chemically synthesizes sugar-1-phosphates from D-xylose and L-arabinose, bypassing the need for specific kinases. These intermediates are then converted to the final nucleotide sugar product using a UDP-sugar pyrophosphorylase, which selectively produces the biologically relevant anomer. frontiersin.orgresearchgate.net
Enzymatic cascades have also been designed for the complete conversion of one sugar into another. For example, a one-pot, four-enzyme cascade was engineered to convert L-arabinose to L-ribulose. github.io This system utilized a rationally designed pyranose 2-oxidase variant with enhanced activity towards L-arabinose, coupled with a reductase and a cofactor regeneration system. Such multi-enzyme, one-pot systems represent a powerful strategy for the efficient bioconversion of common sugars like arabinose into valuable products. github.io These methodologies demonstrate the potential for using D-arabinose as a precursor in similar enzymatic pathways for the production of specialized biochemicals.
Advanced Research Applications and Future Directions
Biotechnological Applications in Lignocellulosic Biomass Conversion
Lignocellulosic biomass is a complex matrix primarily composed of cellulose (B213188), hemicellulose, and lignin. Hemicellulose is a heteropolymer that contains various sugar monomers, including pentoses like arabinose. While arabinose itself is a known component of hemicellulose, the presence and significance of its methylated forms, such as 4-O-methyl-D-arabinose, are not well-documented.
The conversion of lignocellulosic biomass into biofuels and biochemicals often involves a pretreatment step to break down the complex structure, followed by enzymatic hydrolysis to release fermentable sugars. The presence of methylated sugars could impact this process in several ways:
Enzymatic Recalcitrance: The methyl group at the C4 position of D-arabinose could sterically hinder the action of glycoside hydrolases that are typically used to deconstruct hemicellulose. This could lead to incomplete hydrolysis and lower yields of fermentable sugars.
Inhibitor Formation: During pretreatment processes, especially those involving acid catalysis, methylated sugars could potentially degrade into inhibitory compounds that negatively affect downstream microbial fermentation.
Future research in this area could focus on identifying and characterizing enzymes capable of specifically cleaving glycosidic bonds involving 4-O-methyl-D-arabinose. Furthermore, understanding its degradation pathways during various pretreatment methods would be crucial for optimizing biomass conversion processes.
Glycoscience Research in Plant Cell Wall Architecture and Dynamics
The plant cell wall is a dynamic structure, and the methylation of its polysaccharide components plays a critical role in its architecture and function. For instance, the 4-O-methylation of glucuronic acid residues in xylan (B1165943) is a well-known modification. While the natural occurrence of 4-O-methyl-D-arabinose in plant cell walls is not established, its potential role, if present, could be significant.
Methylation of monosaccharides within cell wall polymers can influence:
Polymer Conformation and Interaction: The addition of a methyl group can alter the hydrophobicity and steric properties of the sugar, thereby affecting how the polysaccharide chain folds and interacts with other cell wall components like cellulose and lignin.
Enzymatic Modification: As mentioned earlier, methylation can protect glycosidic linkages from enzymatic degradation, thus contributing to the structural integrity and defense mechanisms of the plant.
Glycoscience research could explore the hypothetical presence of 4-O-methyl-D-arabinose in specific plant species or tissues and investigate the enzymes responsible for its potential incorporation and removal.
Development of Engineered Microorganisms for Carbohydrate Valorization
The valorization of all sugars present in lignocellulosic hydrolysates is essential for the economic viability of biorefineries. While many microorganisms can metabolize common pentoses like D-xylose and L-arabinose, the metabolic pathways for methylated sugars are less understood.
For 4-O-methyl-D-arabinose to be valorized, engineered microorganisms would likely require:
Specific Transporters: Efficient uptake of the methylated sugar into the cell.
Novel Enzymatic Pathways: A set of enzymes capable of recognizing and metabolizing 4-O-methyl-D-arabinose. This might involve demethylation steps followed by entry into central carbon metabolism.
The development of such engineered strains would necessitate the discovery and characterization of novel enzymes with activity towards 4-O-methylated pentoses. Synthetic biology and metabolic engineering approaches could then be employed to introduce these pathways into robust industrial microorganisms like Saccharomyces cerevisiae or Escherichia coli.
Theoretical Modeling and Computational Studies of Conformation and Interactions
Computational studies are powerful tools for understanding the structure and dynamics of carbohydrates. While there are no specific modeling studies on 4-O-methyl-D-arabinose, research on other methylated arabinofuranosides provides a framework for future investigations.
Theoretical modeling could be used to predict:
Conformational Preferences: The preferred ring puckering and the orientation of the 4-O-methyl group. This is crucial as the conformation of a sugar dictates its interactions with enzymes and other molecules.
Solvation and Interactions: How the methyl group affects the sugar's interaction with water and its binding to the active sites of enzymes.
Such computational studies would provide valuable insights into the physicochemical properties of 4-O-methyl-D-arabinose and could guide the design of experiments for its enzymatic processing and microbial utilization. A study on methyl 3-O-methyl-alpha-D-arabinofuranoside utilized a combination of molecular mechanics, ab initio, and density functional theory calculations to probe its conformational preferences, offering a methodological precedent for studying the 4-O-methyl derivative. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
